

analytical method for melatonin in brain tissue using Melatonin-d3

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Compound of Interest

Compound Name: Melatonin-d3

Cat. No.: B15608823

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Application Note & Protocol: Quantitative Analysis of Melatonin in Brain Tissue using a Stable Isotope Dilution LC-MS/MS Method with Melatonin-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and possessing potent antioxidant properties.[1] Its accurate quantification in brain tissue is essential for neuroscience research and the development of therapeutics targeting neurological disorders. Due to its low endogenous concentrations and the complexity of the brain matrix, a highly sensitive and selective analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior specificity and sensitivity compared to traditional immunoassay methods.[2][3]

This application note details a robust and reliable LC-MS/MS method for the quantification of melatonin in brain tissue. The protocol employs a stable isotope-labeled internal standard, **Melatonin-d3**, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents

- Melatonin (analytical standard)
- **Melatonin-d3** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Homogenization Buffer: 0.25 M Sucrose solution, pre-chilled to 4°C.[\[4\]](#)
- Brain tissue samples (stored at -80°C)

Standard Solution Preparation

- Melatonin Stock Solution (1 mg/mL): Accurately weigh and dissolve melatonin in methanol.
- **Melatonin-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Melatonin-d3** in methanol.
- Working Standard Solutions: Serially dilute the melatonin stock solution with methanol:water (50:50, v/v) to prepare a series of working standards for the calibration curve.
- Internal Standard Working Solution (10 ng/mL): Dilute the **Melatonin-d3** stock solution with methanol.

Sample Preparation

3.1. Brain Tissue Homogenization

- Accurately weigh the frozen brain tissue sample (approximately 100 mg).

- Thaw the tissue on ice and transfer it to a 2 mL homogenization tube.
- Add ice-cold homogenization buffer at a 10:1 ratio (e.g., 1 mL for 100 mg of tissue).[5]
- Add a pre-chilled stainless steel bead to the tube.
- Homogenize the tissue using a bead mill homogenizer (e.g., Bullet Blender®) for 5 minutes at 4°C.[6]
- Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.[6]
- Collect the supernatant for further processing.

3.2. Liquid-Liquid Extraction (LLE)

- To 200 µL of the brain tissue homogenate supernatant, add 50 µL of the **Melatonin-d3** internal standard working solution (10 ng/mL).
- Add 1 mL of ethyl acetate to the sample.[7]
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[8]
- Reconstitute the dried extract in 100 µL of the mobile phase (Methanol:Water with 0.1% Formic Acid, 50:50, v/v).[8]
- Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: UHPLC system

- Mass Spectrometer (MS): Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm).[2]
- Column Temperature: 35°C[2]
- Injection Volume: 5 µL
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Methanol
- Flow Rate: 0.4 mL/min
- Gradient Elution:

Time (min)	%B
0.0	10
1.0	95
2.5	95
2.6	10

| 4.0 | 10 |

- MS/MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Melatonin	233.1	174.1	15

| Melatonin-d3 | 236.1 | 177.1 | 15 |

Data Presentation

The following tables summarize the typical quantitative performance of the analytical method. Data is compiled from validated methods for melatonin in various biological matrices, which are expected to be comparable for brain tissue analysis.

Table 1: Calibration Curve and Sensitivity

Parameter	Value
Linearity Range	1 - 200 pg/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 pg/mL[1][9]

| Limit of Detection (LOD) | 0.5 pg/mL |

Table 2: Accuracy and Precision

QC Level	Concentration (pg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC	5	< 10%	< 12%	90 - 110%
Medium QC	50	< 8%	< 10%	92 - 108%

| High QC | 150 | < 7% | < 9% | 95 - 105% |

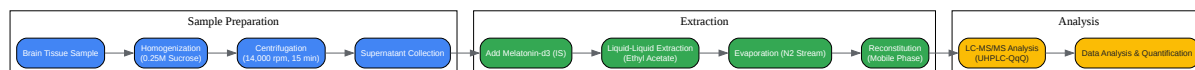
Table 3: Recovery and Matrix Effect

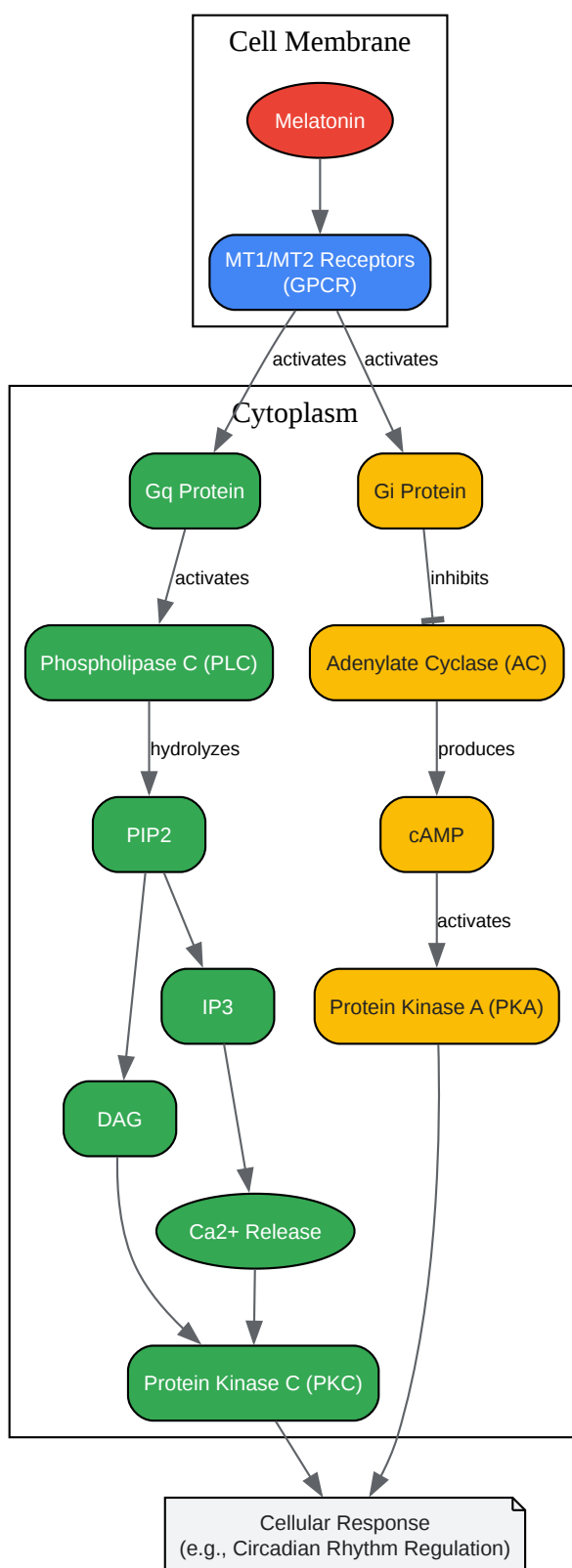
Parameter	Value
Extraction Recovery	> 85%

| Matrix Effect | 90 - 110% |

Visualizations

Experimental Workflow





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